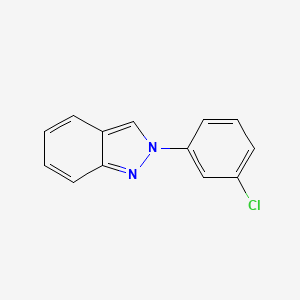amine](/img/structure/B14123221.png)
[Bis(4-bromophenyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-bis(4-bromophenyl)-N-methylmethanamine is an organic compound characterized by the presence of two bromophenyl groups attached to a central carbon atom, which is also bonded to a methylated amine group
Preparation Methods
The synthesis of 1,1-bis(4-bromophenyl)-N-methylmethanamine typically involves the reaction of 4-bromobenzyl chloride with N-methylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1,1-bis(4-bromophenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Scientific Research Applications
1,1-bis(4-bromophenyl)-N-methylmethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-bis(4-bromophenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1-bis(4-bromophenyl)-N-methylmethanamine can be compared with other similar compounds such as:
1,1-bis(4-iodophenyl)-N-methylmethanamine: This compound has iodine atoms instead of bromine atoms, which can lead to different reactivity and properties.
1,1-bis(4-chlorophenyl)-N-methylmethanamine: The presence of chlorine atoms instead of bromine atoms can also affect the compound’s reactivity and applications.
1,1-bis(4-fluorophenyl)-N-methylmethanamine: Fluorine atoms can impart different electronic and steric effects compared to bromine atoms, leading to variations in the compound’s behavior.
Each of these similar compounds has unique properties and applications, making 1,1-bis(4-bromophenyl)-N-methylmethanamine a valuable compound for specific research and industrial purposes.
Properties
Molecular Formula |
C14H13Br2N |
|---|---|
Molecular Weight |
355.07 g/mol |
IUPAC Name |
1,1-bis(4-bromophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C14H13Br2N/c1-17-14(10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,14,17H,1H3 |
InChI Key |
ARLRVXKOPPYPHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B14123143.png)
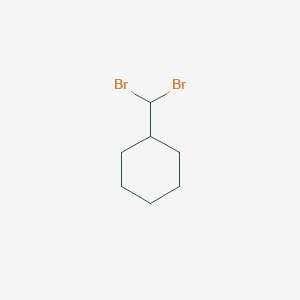
![5h-[1,3]Dioxolo[4,5-b]acridin-10-one](/img/structure/B14123159.png)
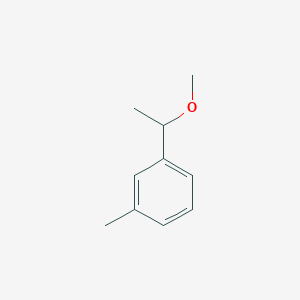
![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14123167.png)
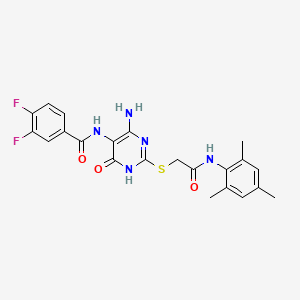
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14123173.png)
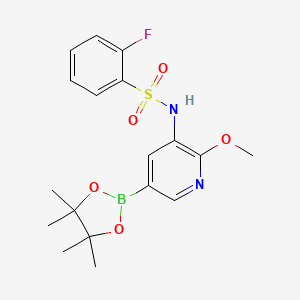

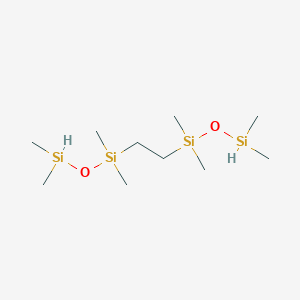
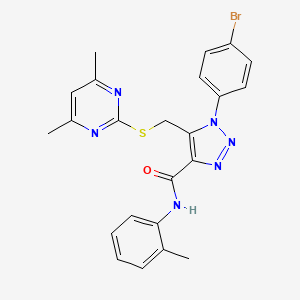
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)
